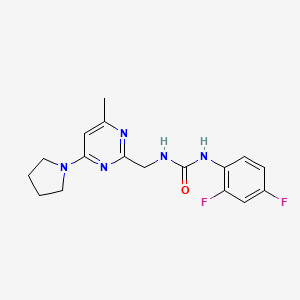

1-(2,4-Difluorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea

Description

This compound is a urea derivative featuring a 2,4-difluorophenyl group and a pyrimidinylmethyl moiety substituted with methyl and pyrrolidinyl groups. The urea linkage and pyrimidine ring are critical pharmacophores, often associated with biological activity such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N5O/c1-11-8-16(24-6-2-3-7-24)23-15(21-11)10-20-17(25)22-14-5-4-12(18)9-13(14)19/h4-5,8-9H,2-3,6-7,10H2,1H3,(H2,20,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXJNOUEEVGIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)NC2=C(C=C(C=C2)F)F)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of the difluorophenyl derivative. This is followed by the introduction of the pyrimidinyl group, which is then substituted with a methyl group and a pyrrolidinyl group. The final step involves the formation of the urea moiety through a reaction with an appropriate isocyanate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Anti-Cancer Properties

Preliminary studies indicate that 1-(2,4-Difluorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea exhibits significant anti-cancer properties. It has been identified as a potential inhibitor of specific kinases involved in cancer pathways, particularly Aurora kinases, which play crucial roles in cell division and proliferation. The structural motifs suggest that it may interact with various biological targets, leading to tumor growth inhibition and apoptosis induction in cancer cells .

Synthesis Pathways

The synthesis of this compound can be achieved through several synthetic routes. Common methods involve nucleophilic substitutions and coupling reactions typical of urea derivatives. The presence of the pyrimidine and pyrrolidine components allows for various reactions associated with heterocyclic compounds, such as electrophilic substitutions and cycloadditions .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in vitro against various cancer cell lines. For instance:

- Study on Kinase Inhibition : A study demonstrated that compounds structurally similar to this compound effectively inhibited Aurora kinases in several cancer models .

- Antiproliferative Screening : Another research effort involved screening this compound against the National Cancer Institute's 60 human cancer cell lines, revealing promising antiproliferative activity across multiple cancer types .

Mechanism of Action

The mechanism by which 1-(2,4-Difluorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Structural Comparisons

Key Structural Analogs:

1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea (RN: 933253-86-2) Differences:

- Substituent on phenyl group : 3-chlorophenyl vs. 2,4-difluorophenyl.

- Linkage: Amino group connects the pyrimidine and phenyl rings, whereas the target compound uses a methylene bridge. Implications: The chlorine atom in the analog may increase steric hindrance and alter electronic properties compared to fluorine, affecting binding affinity and solubility .

Fluconazole-Based Urea Derivatives (e.g., Compounds 8d–8g in )

- Differences :

- Core structure : Thiadiazole-thio groups replace the pyrimidine ring.

- Substituents : Bromophenyl, chlorophenyl, or methoxyphenyl groups are present instead of difluorophenyl.

CB1 Receptor Allosteric Modulators (e.g., Compounds 7d and 8d in )

- Differences :

- Substituents: Cyanophenyl groups vs. difluorophenyl.

- Pyrimidine position: Pyrimidine rings are attached to phenyl groups via carbon linkages rather than methylene bridges. Implications: The electron-deficient cyanophenyl group may enhance receptor binding affinity, whereas difluorophenyl could improve metabolic stability .

Structural Comparison Table:

| Compound | Core Structure | Key Substituents | Biological Target |

|---|---|---|---|

| Target Compound | Pyrimidine-urea | 2,4-Difluorophenyl, pyrrolidinyl | Undefined (Potential kinase/receptor) |

| 1-(3-Chlorophenyl)-... (933253-86-2) | Pyrimidine-urea | 3-Chlorophenyl, amino linkage | Undefined |

| Fluconazole Derivatives (8d–8g) | Thiadiazole-urea | Halogenated phenyl, thioether | Antifungal (CYP51) |

| CB1 Modulators (7d, 8d) | Pyrimidine-urea | Cyanophenyl, pyridinyl | CB1 Receptor |

Physical and Chemical Properties

- Melting Points : Fluconazole derivatives () melt between 145–160°C, consistent with crystalline urea structures. The target compound’s melting point is unreported but likely influenced by the flexible pyrrolidinyl group, which may lower it compared to rigid analogs .

Biological Activity

1-(2,4-Difluorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, a compound with the CAS number 1798030-89-3, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C17H19F2N5O

- Molecular Weight : 347.4 g/mol

- Structure :

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The binding affinity and selectivity towards these targets can lead to various pharmacological effects, including inhibition of enzyme activity and modulation of signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for certain kinases, which are pivotal in cellular signaling pathways related to growth and proliferation.

- Receptor Modulation : It may also interact with G-protein-coupled receptors (GPCRs), influencing intracellular calcium levels and other signaling cascades .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that this compound possesses anticancer properties by inhibiting tumor cell proliferation in various cancer models. It has demonstrated effectiveness against several cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammatory markers in preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Enzyme inhibition | Targeting specific kinases |

Case Study: Anticancer Efficacy

In a recent study, the compound was tested on human breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with an IC50 value calculated at approximately 25 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Synthesis and Preparation

The synthesis of this compound typically involves the reaction of 2,4-difluoroaniline with isocyanate derivatives under specific conditions that may include solvents like dichloromethane or dimethylformamide. Catalysts such as triethylamine are often employed to enhance reaction efficiency.

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-difluorophenyl)-3-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)urea, and how can purity be maximized during synthesis?

- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the preparation of the pyrimidine core via nucleophilic substitution or cross-coupling reactions. The pyrrolidin-1-yl group can be introduced using Buchwald-Hartwig amination. The urea linkage is formed via reaction of an isocyanate intermediate with the 2,4-difluorophenylamine. Purity optimization requires rigorous chromatography (e.g., flash column) and recrystallization. Characterization via HPLC-MS (≥95% purity) and ¹H/¹³C NMR (to confirm regiochemistry) is critical .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- Infrared Spectroscopy (IR) : Validates functional groups (e.g., urea C=O stretch ~1640–1680 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass).

- NMR Spectroscopy : ¹⁹F NMR is essential to resolve fluorine environments (e.g., 2,4-difluorophenyl signals).

- X-ray Crystallography : For unambiguous structural determination, SHELXL (via SHELX suite) is widely used for small-molecule refinement .

Q. What are the primary biological targets or mechanisms of action associated with this compound?

- Methodological Answer : While specific targets for this compound are not fully elucidated, structurally related urea derivatives often inhibit kinases or modulate GPCRs. Initial screening should include:

- Kinase inhibition assays (e.g., ATP-binding site competition).

- Cellular viability assays (MTT or CellTiter-Glo®) to assess cytotoxicity.

- Molecular docking studies (using PyMOL or AutoDock) to predict binding interactions with homology-modeled targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pyrimidine-pyrrolidine-urea scaffold for enhanced potency?

- Methodological Answer :

- Systematic Substituent Variation : Replace pyrrolidine with piperidine or morpholine to assess steric/electronic effects.

- Fluorine Scanning : Test mono-/di-/tri-fluorinated phenyl analogs to evaluate hydrophobic/hydrophilic balance.

- Bioisosteric Replacement : Substitute urea with thiourea or sulfonamide to probe hydrogen-bonding requirements.

- Data Analysis : Use multivariate regression (e.g., QSAR models) to correlate substituent properties (logP, polar surface area) with activity .

Q. What experimental strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., serum interference, pH sensitivity). Mitigation strategies include:

- Orthogonal Assays : Confirm results using complementary techniques (e.g., SPR for binding affinity vs. cellular assays).

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in cell-based systems.

- Proteomic Profiling : Identify off-target interactions via affinity pulldown-MS .

Q. How can crystallographic challenges (e.g., poor diffraction quality) be addressed during X-ray structure determination?

- Methodological Answer :

- Crystal Optimization : Vapor diffusion (sitting-drop method) with varied precipitant concentrations (PEG vs. salts).

- Cryoprotection : Soak crystals in paratone-N or glycerol to reduce ice formation.

- Data Collection : Use synchrotron radiation for weak diffractors. SHELXD and SHELXE are robust for phasing, even with twinned or low-resolution data .

Q. What computational methods are effective for predicting the compound’s solubility and formulation stability?

- Methodological Answer :

- COSMO-RS : Predicts solubility in aqueous/organic solvents via quantum-chemical calculations.

- Molecular Dynamics (MD) Simulations : Assess aggregation propensity or excipient compatibility.

- Forced Degradation Studies : Expose to heat, light, and humidity; monitor degradation via LC-MS to identify labile sites (e.g., urea hydrolysis) .

Q. How can researchers reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution (using radiolabeled compound).

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.

- Dose-Response Modeling : Apply Emax or Hill equation models to bridge in vitro IC50 to in vivo ED50 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.